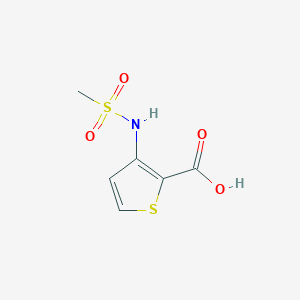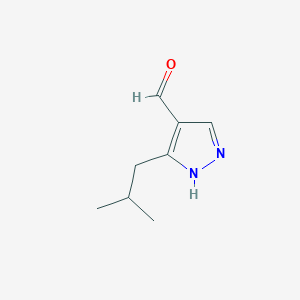
6-Bromo-5-metoxil-1H-indol
Descripción general
Descripción
6-Bromo-5-methoxy-1H-indole is an organic compound with the chemical formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is a solid with a pale yellow to brownish color and has a weak, characteristic odor. It is soluble in anhydrous alcohol, ether, and other organic solvents .
Aplicaciones Científicas De Investigación
6-Bromo-5-methoxy-1H-indole has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
6-Bromo-5-methoxy-1H-indole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the replication of various viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 6-Bromo-5-methoxy-1H-indole can be influenced by various environmental factors. For instance, it is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-1H-indole typically involves the bromination of 5-methoxyindole. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 6-Bromo-5-methoxy-1H-indole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for bromination and purification is common in industrial settings .
Types of Reactions:
Substitution Reactions: 6-Bromo-5-methoxy-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction Reactions: Reduction of 6-Bromo-5-methoxy-1H-indole can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, room temperature.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium catalyst, elevated temperature and pressure.
Major Products Formed:
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole.
Comparación Con Compuestos Similares
5-Methoxyindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoindole: Lacks the methoxy group, affecting its solubility and reactivity.
5-Bromo-6-methoxyindole: Similar structure but with different positioning of the bromine and methoxy groups, leading to different chemical properties.
Uniqueness: 6-Bromo-5-methoxy-1H-indole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
IUPAC Name |
6-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRDXFOLYOIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561499 | |
| Record name | 6-Bromo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106103-36-0 | |
| Record name | 6-Bromo-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid significant in the context of natural product synthesis?
A1: The development of a concise and regioselective synthesis for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid is significant because it serves as a crucial building block for the total synthesis of (-)-Herdmanine D [, ]. This natural product exhibits anti-inflammatory properties, making it a promising target for drug development. The reported synthetic strategy utilizes a trifluoroacetylated indole driven hydrolysis, which ensures the bromine substituent is introduced at a specific position on the indole ring, a key aspect for its biological activity []. Furthermore, this methodology allows for the production of the desired compound with high regioselectivity and efficiency, important factors for scalable synthesis [].
Q2: How does the reported synthetic strategy enable the development of (-)-Herdmanine D analogs?
A2: The described synthetic route employs a Steglich esterification to couple the synthesized 6-bromo-5-methoxy-1H-indole-3-carboxylic acid with protected L-tyrosine []. This approach is particularly advantageous for creating (-)-Herdmanine D analogs because it allows for variations in both the indole and tyrosine components. By modifying these building blocks, researchers can generate a diverse library of compounds with potentially enhanced or tailored biological activities compared to the parent natural product. This flexibility in analog development is crucial for exploring structure-activity relationships and optimizing drug candidates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)





![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)







